Gliovirin

描述

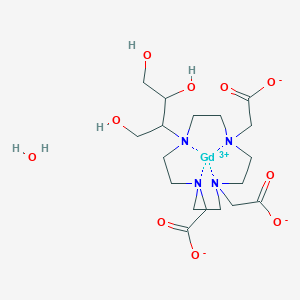

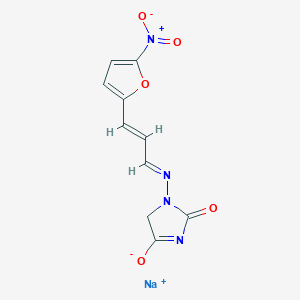

Gliovirin is a strong anti-oomycete and a potential anticancer compound . It is produced by “P” strains of the plant disease biocontrol fungus Trichoderma virens and plays a role in the biological control of certain plant pathogens .

Synthesis Analysis

The synthesis of Gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester . Oxidative elaboration to the fully functionalized bicycle was achieved through a series of mild transformations . A novel oxidative sulfenylation of triketopiperazines enables asymmetric formation of dithiodiketopiperazines on sensitive substrates .Molecular Structure Analysis

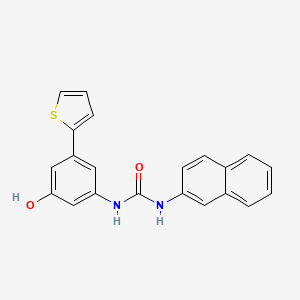

The structure of Gliovirin was determined by NMR, mass spectral, and X-ray crystallographic methods . The UV spectrum of Gliovirin was found to be almost identical to that of FA-2097, indicating the presence in FA-2097 of the same chromophore .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gliovirin include an asymmetric oxidative sulfenylation of triketopiperazines and a copper-catalyzed asymmetric oxime propargylation .Physical And Chemical Properties Analysis

The molecular weight of Gliovirin is 480.5 g/mol . It has a complexity of 877 and a topological polar surface area of 181 Ų .科学研究应用

抗生素特性:G利奥维林对Pythium ultimum具有活性,并且是从Gliocladium virens中分离出来的。通过核磁共振、质谱和X射线晶体学分析确定了其结构,表明它可能源自L, L-苯丙氨酸酐(Stipanovic & Howell, 1982)。

在生物防治中的作用:发现G利奥维林在对抗影响植物的病原体Pythium ultimum中发挥作用。它对这种病原体具有很高的毒性,但对与棉苗病有关的其他真菌无效。G利奥维林的这种特性对农业应用具有重要意义(Howell & Stipanovic, 1983)。

化学结构和合成:G利奥维林的化学结构将其归类为二氧哌嗪类抗生素。研究合成G利奥维林的双环四氢-1,2-氧杂氮杂环亚基突出了对其化学性质和潜在应用的持续兴趣(Cowper, Hesse, Chan & Reisman, 2020)。

抑制肿瘤坏死因子-α:G利奥维林抑制刺激的巨噬细胞/单核细胞和Jurkat T细胞中诱导的TNF-α启动子活性和合成。这表明在治疗炎症、免疫紊乱和可能某些癌症方面具有潜在应用(Rether, Serwe, Anke & Erkel, 2007)。

属性

IUPAC Name |

(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFPCHAVLFFAY-GGLVFAGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-6T311L5925 | |

CAS RN |

83912-90-7 | |

| Record name | Gliovirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLIOVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)

![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)